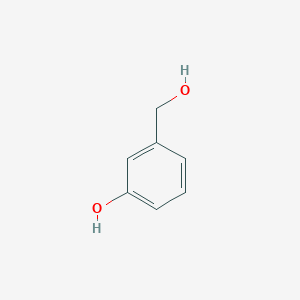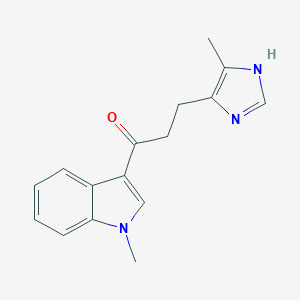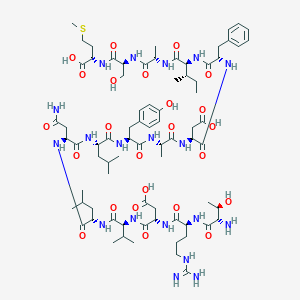
Polyoma peptide antigen MT162-176
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polyoma peptide antigen MT162-176 is a synthetic peptide that is derived from the middle T antigen of the polyomavirus. It has been extensively studied due to its ability to stimulate immune responses against tumor cells. This peptide has been shown to have potential in cancer immunotherapy, making it a promising candidate for further research.
Mecanismo De Acción
Polyoma peptide antigen MT162-176 stimulates immune responses against tumor cells by binding to major histocompatibility complex (MHC) class I molecules on the surface of antigen-presenting cells. This leads to the activation of CD8+ T cells, which can then recognize and kill tumor cells that express the antigen.
Efectos Bioquímicos Y Fisiológicos
Polyoma peptide antigen MT162-176 has been shown to have several biochemical and physiological effects. It stimulates the production of cytokines, such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ), which are involved in the activation of immune responses. This peptide also enhances the cytotoxic activity of CD8+ T cells, leading to the destruction of tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using polyoma peptide antigen MT162-176 in lab experiments is its ability to stimulate immune responses against tumor cells. This makes it a valuable tool for studying the mechanisms of cancer immunotherapy. However, one limitation of this peptide is its potential for inducing autoimmune responses, which can lead to adverse effects.
Direcciones Futuras
There are several future directions for the study of polyoma peptide antigen MT162-176. One area of research is the development of cancer vaccines that incorporate this peptide. Another area of research is the use of this peptide in combination with other immunotherapeutic agents, such as checkpoint inhibitors. Additionally, further studies are needed to investigate the potential of this peptide in the treatment of viral infections.
Conclusion
Polyoma peptide antigen MT162-176 is a promising candidate for cancer immunotherapy. Its ability to stimulate immune responses against tumor cells makes it a valuable tool for the development of cancer vaccines. Further research is needed to fully understand the potential of this peptide in the treatment of cancer and viral infections.
Métodos De Síntesis
The synthesis of polyoma peptide antigen MT162-176 involves solid-phase peptide synthesis. The peptide is synthesized using Fmoc chemistry, which involves the use of Fmoc-protected amino acids. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Polyoma peptide antigen MT162-176 has been extensively studied for its potential in cancer immunotherapy. It has been shown to stimulate immune responses against tumor cells, making it a promising candidate for the development of cancer vaccines. This peptide has also been studied for its potential in the treatment of viral infections.
Propiedades
Número CAS |
122560-16-1 |
|---|---|
Nombre del producto |
Polyoma peptide antigen MT162-176 |
Fórmula molecular |
C77H121N19O24S |
Peso molecular |
1729 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C77H121N19O24S/c1-13-39(8)61(75(118)84-41(10)63(106)94-55(35-97)72(115)86-47(76(119)120)25-27-121-12)96-70(113)51(30-43-18-15-14-16-19-43)90-69(112)53(33-57(101)102)87-62(105)40(9)83-65(108)50(31-44-21-23-45(99)24-22-44)89-66(109)48(28-36(2)3)88-68(111)52(32-56(78)100)91-67(110)49(29-37(4)5)93-74(117)60(38(6)7)95-71(114)54(34-58(103)104)92-64(107)46(20-17-26-82-77(80)81)85-73(116)59(79)42(11)98/h14-16,18-19,21-24,36-42,46-55,59-61,97-99H,13,17,20,25-35,79H2,1-12H3,(H2,78,100)(H,83,108)(H,84,118)(H,85,116)(H,86,115)(H,87,105)(H,88,111)(H,89,109)(H,90,112)(H,91,110)(H,92,107)(H,93,117)(H,94,106)(H,95,114)(H,96,113)(H,101,102)(H,103,104)(H,119,120)(H4,80,81,82)/t39-,40-,41-,42+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,59-,60-,61-/m0/s1 |
Clave InChI |
PSMMDIJCYNEULF-CASQCAGJSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)N |
SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N |
Otros números CAS |
122560-16-1 |
Secuencia |
TRDVLNLYADFIASM |
Sinónimos |
MT162-176 antigen polyoma peptide antigen MT162-176 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine](/img/structure/B46657.png)
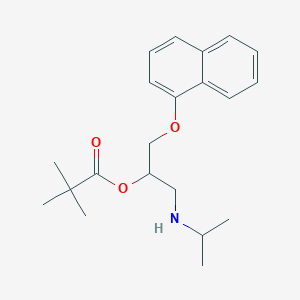
![5-Fluoro-1H-benzo[d]imidazol-6-amine](/img/structure/B46661.png)
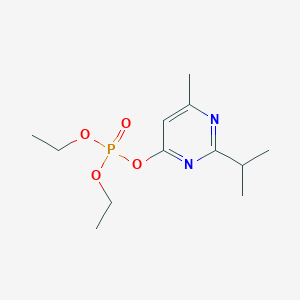
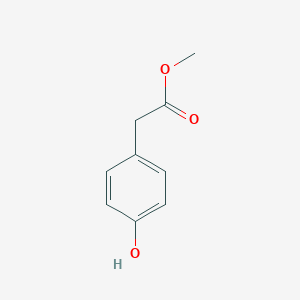
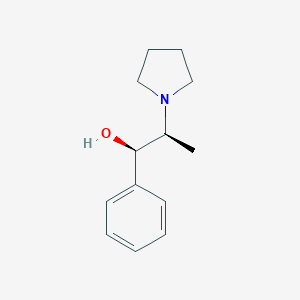
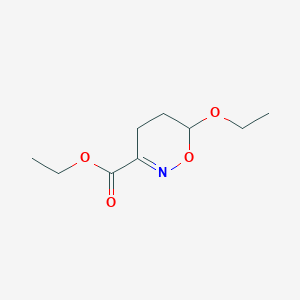
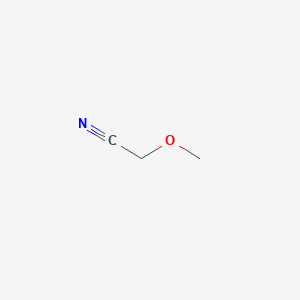
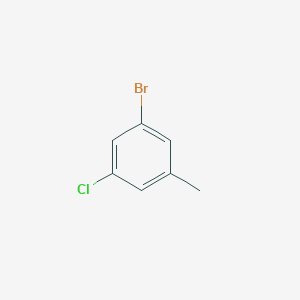
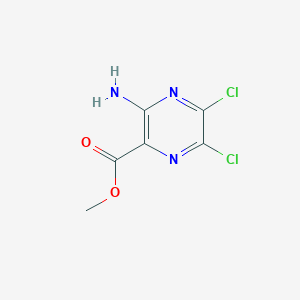
![1,8-Diazabicyclo[5.4.0]undec-7-ene](/img/structure/B46681.png)

